A Technical Guide to DL-Lysine Monohydrate: Chemical Properties and Structure
A Technical Guide to DL-Lysine Monohydrate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Lysine monohydrate is the hydrated, racemic form of the essential amino acid lysine (B10760008).[1] As a racemic mixture, it consists of equal parts D- and L-lysine, with the L-enantiomer being the biologically active form essential for protein synthesis, collagen formation, and immune function in humans.[2] The compound presents as a white to slightly yellow crystalline powder and contains one molecule of water per molecule of lysine, which influences its stability and solubility.[2][3] Its high solubility in water makes it a versatile compound in various pharmaceutical, dietary supplement, and food applications.[2] This guide provides an in-depth overview of its core chemical properties, structure, and the experimental protocols used for their characterization.
Chemical and Physical Properties
The quantitative properties of DL-Lysine monohydrate are summarized in the table below, providing a clear reference for laboratory and development applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄N₂O₂·H₂O (or C₆H₁₆N₂O₃) | [2][3][4] |
| Molecular Weight | 164.20 g/mol | [3] |
| Appearance | White or almost white to slightly yellow crystalline powder | [3] |
| Melting Point | 110 °C | [3] |
| Solubility | Highly soluble in water.[2] Anhydrous DL-Lysine has a reported solubility of 100 mg/mL in water.[5] | [2][5] |
| Optical Rotation, [α] | ~ 0° (as a racemic mixture) | - |
| pKa Values (at 25 °C) | pKa₁ (α-carboxyl): 2.18 pKa₂ (α-amino): 8.95 pKa₃ (ε-amino): 10.53 | [6][7] |
| Isoelectric Point (pI) | 9.74 | [6][7] |
Chemical Structure
DL-Lysine monohydrate is an alpha-amino acid with a side chain containing a primary amine, classifying it as a basic amino acid. The structure is a zwitterion at physiological pH, with a protonated alpha-amino group, a deprotonated carboxyl group, and a protonated epsilon-amino group. The "DL" designation indicates a racemic mixture of the Dextrorotatory (D) and Levorotatory (L) stereoisomers. The monohydrate form incorporates one molecule of water into its crystal structure.
2D Structure of Lysine (Zwitterionic Form)
Experimental Protocols
Detailed methodologies for determining the key chemical properties of DL-Lysine monohydrate are provided below.
Determination of pKa Values by Acid-Base Titration
This protocol describes the determination of the three pKa values of lysine by titrating an acidic solution of the amino acid with a strong base.
Methodology:
-
Preparation of Lysine Solution: Accurately weigh a sample of DL-Lysine monohydrate and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
-
Acidification: Add a strong acid (e.g., 0.1 M HCl) to the lysine solution until the pH is lowered to approximately 1.5. At this pH, all functional groups (carboxyl, α-amino, and ε-amino) are fully protonated.
-
Titration Setup: Place the beaker with the acidified lysine solution on a magnetic stirrer and immerse a calibrated pH electrode and the tip of a burette filled with a standardized strong base (e.g., 0.1 M NaOH).
-
Titration Process:
-
Record the initial pH of the solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.5 mL).
-
After each addition, allow the pH to stabilize and record the value along with the total volume of titrant added.
-
Continue the titration until the pH reaches approximately 12.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The curve will show three distinct buffer regions and two equivalence points.
-
The pKa value for each ionizable group corresponds to the pH at the midpoint of each respective buffer region (i.e., where the group is 50% titrated).
-
pKa₁ (α-carboxyl): The pH at the midpoint of the first buffer region.
-
pKa₂ (α-amino): The pH at the midpoint of the second buffer region.
-
pKa₃ (ε-amino): The pH at the midpoint of the third buffer region.
-
Determination of Aqueous Solubility
This protocol outlines a gravimetric method to determine the solubility of DL-Lysine monohydrate in water at a specific temperature.
Methodology:
-
Sample Preparation: Add an excess amount of DL-Lysine monohydrate to a known volume of deionized water (e.g., 10 mL) in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the container in a constant temperature water bath (e.g., 25 °C) and agitate it (e.g., using a magnetic stirrer or shaker) for a sufficient period (e.g., 24 hours) to ensure the solution reaches equilibrium.
-
Sample Withdrawal: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent premature crystallization.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed, dry container (e.g., an evaporating dish). Record the exact volume transferred.
-
Drying: Place the container in a drying oven at a temperature below the compound's melting point (e.g., 60-70 °C) until all the water has evaporated and a constant weight of the dried solute is achieved.
-
Calculation:
-
Weigh the container with the dried solute.
-
Subtract the initial weight of the empty container to find the mass of the dissolved DL-Lysine monohydrate.
-
Calculate the solubility in g/100 mL using the formula: Solubility = (Mass of solute / Volume of supernatant) * 100
-
Measurement of Optical Rotation by Polarimetry
This protocol is used to confirm the racemic nature of the sample by measuring its optical rotation.
Methodology:
-
Solution Preparation: Prepare a solution of DL-Lysine monohydrate of a known concentration (e.g., 1 g/10 mL) in deionized water. Ensure the solid is completely dissolved.
-
Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm up. Calibrate the instrument to a zero reading using a blank sample (the solvent, in this case, deionized water).
-
Sample Measurement:
-
Rinse the polarimeter sample tube with a small amount of the prepared lysine solution and then fill it, ensuring no air bubbles are trapped in the light path.
-
Place the filled sample tube in the polarimeter.
-
Measure the angle of optical rotation. For a racemic (DL) mixture, the observed rotation should be zero or very close to zero.
-
-
Data Interpretation: An observed rotation of 0° confirms that the sample contains equal amounts of the D and L enantiomers, which rotate plane-polarized light in equal but opposite directions, resulting in a net rotation of zero.
Signaling Pathways and Logical Relationships
The most critical logical relationship for an amino acid is the dependency of its ionic state on the pH of the surrounding environment. This relationship is governed by its pKa values.
References
- 1. DL-Lysine monohydrate | 885701-25-7 [chemicalbook.com]
- 2. CAS 885701-25-7: DL-Lysine monohydrate | CymitQuimica [cymitquimica.com]
- 3. Cas No. 885701-25-7, DL-Lysine monohydrate - Buy Cas No. 885701-25-7, DL-Lysine monohydrate Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. Ch27 pKa and pI values [chem.ucalgary.ca]
